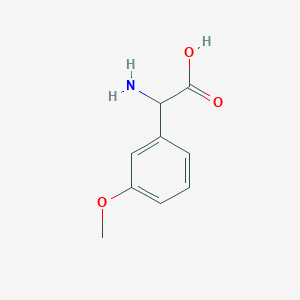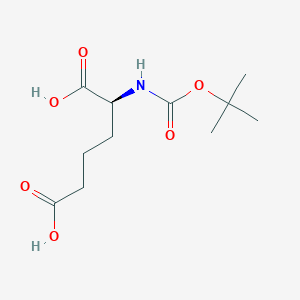
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” is a compound used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections . It appears as a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of “(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” involves the use of commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of “(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” is C11H19NO6 . The InChI code is 1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid” include a molecular weight of 261.27 g/mol . It appears as a white to yellow powder or crystals . The compound is stored in a dry room at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
Synthesis of Stereoisomers : Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an unnatural amino acid related to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid. This synthesis shortens the procedure from previous literature, offering either pure cis or trans acid through simple adjustments in reaction conditions (Bakonyi et al., 2013).
Nonaqueous Determination : Ehrlich-Rogozinski (1974) describes a method for the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides. This involves the use of perchloric acid in acetic acid, facilitating accurate determination of the tert-butyloxycarbonyl derivative (Ehrlich-Rogozinski, 1974).
Peptide Synthesis : The work by Adamczyk and Reddy (2001) on the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivative, which include (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, is crucial in the field of peptide synthesis. These compounds are synthesized from (S)-(-)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid, highlighting the relevance of these compounds in non-proteinogenic amino acid synthesis (Adamczyk & Reddy, 2001).
Butoxycarbonylation of Amines : The research by Heydari et al. (2007) focuses on the N-tert-butoxycarbonylation of amines using a specific heteropoly acid as a catalyst. This efficient and environmentally benign catalyst highlights the importance of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid in the synthesis of N-Boc derivatives of chiral α-amino alcohols and esters (Heydari et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDLMJRZPSKDM-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457683 |
Source


|
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid | |
CAS RN |
77302-72-8 |
Source


|
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

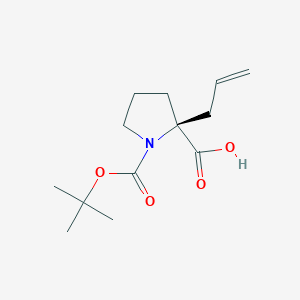
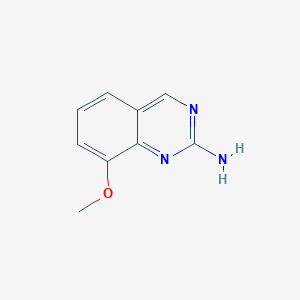
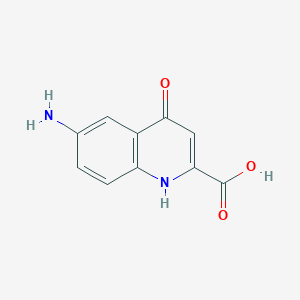
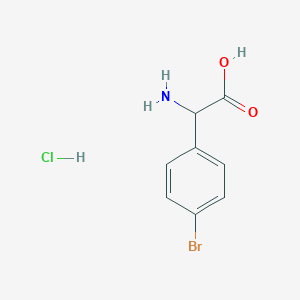
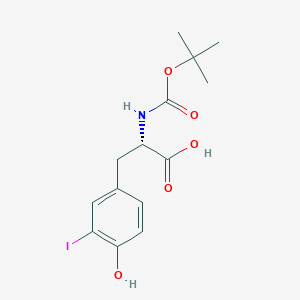
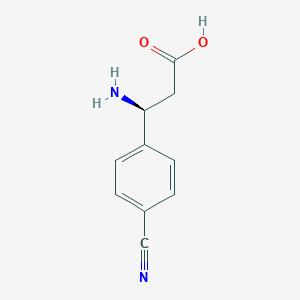

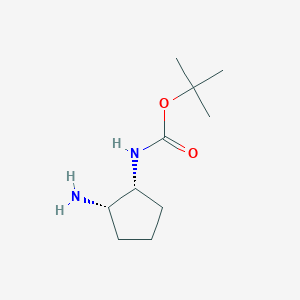
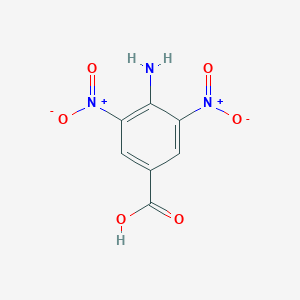
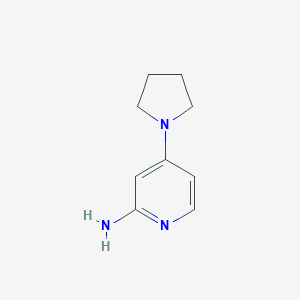

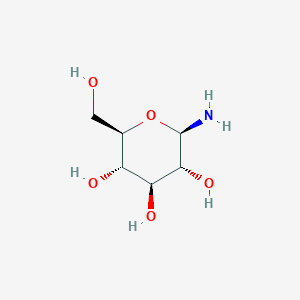
![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B112951.png)
